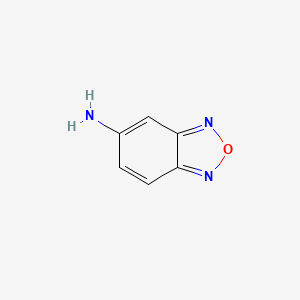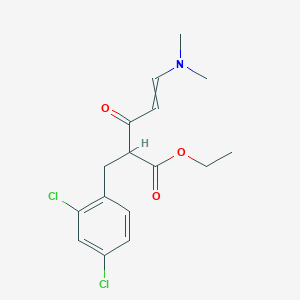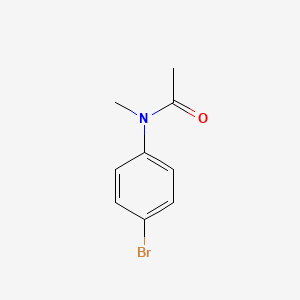
4-(trans-4-Propylcyclohexyl)cyclohexanone
Overview
Description
4-(trans-4-Propylcyclohexyl)cyclohexanone is a selective synthetic intermediate . It is a high boiling point liquid with a strong odor and is soluble in water . It is a colorless, oily liquid with an acetone-like smell .
Molecular Structure Analysis
The molecular formula of this compound is C15H26O . It is a six-carbon cyclic molecule with a ketone functional group .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 222.37 . It is white to almost white in color and can appear as a powder or lump . It has a melting point of 27 degrees Celsius and is soluble in methanol .Scientific Research Applications
Liquid Crystal Displays Synthesis
One significant application of 4-(trans-4-Propylcyclohexyl)cyclohexanone is in the synthesis of cis-4-Propylcyclohexanol, an important intermediate for manufacturing liquid crystal displays (LCDs). A study demonstrated an efficient synthesis method using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase, highlighting a potential green production process at an industrial level (Wu et al., 2022). Similarly, research on selective hydrogenation catalysts for synthesizing this compound emphasized its importance in LCD production, achieving high selectivity and conversion rates (Yan, 2014).
Pharmaceutical Intermediates
The compound also serves as a precursor in synthesizing pharmaceutical intermediates. For example, the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol from this compound, a precursor for hydrochloride salt of trans-4-aminocyclohexanol, highlights its application in pharmaceutical synthesis (Li Jia-jun, 2012).
Commercial Fragrances
Another application is in the synthesis of commercial fragrances. A study on the continuous-flow biocatalytic process for synthesizing commercial fragrances demonstrated the use of this compound as a key intermediate. The research emphasized the stereoselective reduction of corresponding ketones to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl and tert-butyl substituents, showcasing its importance in fragrance production (Tentori et al., 2020).
Chemical Research and Catalysis
In chemical research and catalysis, studies have explored the synthesis and characterization of derivatives like Trans-4-(trans-4'-n-propylcyclohexyl) cyclohexyl Aldehyde. These works provide insights into the compound's utility in synthesizing other chemically significant molecules and its role in catalytic processes, further highlighting its versatility in scientific research (Wang Xiao-min, 2014).
Safety and Hazards
The safety information for 4-(trans-4-Propylcyclohexyl)cyclohexanone includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
It is known to be a selective synthetic intermediate , which suggests it may interact with specific enzymes or receptors in biochemical reactions.
Biochemical Pathways
It is used in the synthesis of cyclohexanone derivatives, particularly in selective hydrogenation processes . This suggests that it may play a role in reactions involving hydrogen transfer.
Action Environment
The action of 4-(trans-4-Propylcyclohexyl)cyclohexanone can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be used in aqueous reaction environments. Additionally, its selective hydrogenation is performed under specific conditions of temperature and pressure , indicating that these factors can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
4-(trans-4-Propylcyclohexyl)cyclohexanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, such as liver damage or oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For example, this compound may accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCZQKBKWXBJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002940 | |
| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-73-3 | |
| Record name | (1,1'-Bicyclohexyl)-4-one,4'-propyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082832733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-one,4'-propyl-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-trans-Propyl-[1,1'-bicyclohexyl]-4-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient catalytic method for synthesizing 4-(4-propylcyclohexyl)cyclohexanone from 4-(trans-4-Propylcyclohexyl)phenol?
A1: The research article [] highlights a specific method for synthesizing 4-(4-propylcyclohexyl)cyclohexanone through the hydrogenation of 4-(trans-4-Propylcyclohexyl)phenol. This method utilizes a palladium/carbon catalyst treated with a mixture of 5% disodium EDTA salt and 2% sodium nitrate. Conducted under high temperature and pressure conditions, this reaction achieves a selectivity of 60% for the desired product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)






